Volixibat's Mechanism of Action: A Technical Guide to Apical Sodium-Dependent Bile Acid Transporter Inhibition
Volixibat's Mechanism of Action: A Technical Guide to Apical Sodium-Dependent Bile Acid Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Volixibat (also known as SHP626 and LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT). By competitively inhibiting this transporter in the terminal ileum, volixibat disrupts the enterohepatic circulation of bile acids. This leads to a significant increase in the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool. This mechanism of action has been investigated for its therapeutic potential in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the mechanism of action of volixibat, supported by available quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: ASBT Inhibition
Volixibat's primary pharmacological target is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a protein encoded by the SLC10A2 gene.[1] ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation.[2]
Volixibat acts as a competitive inhibitor of ASBT, binding to the transporter and preventing the uptake of bile acids.[3] This disruption of the enterohepatic circulation results in an increased concentration of bile acids in the colon, leading to their excretion in feces.[2] The reduced return of bile acids to the liver triggers a compensatory upregulation of bile acid synthesis. The liver utilizes cholesterol for this de novo synthesis, primarily through the classical pathway initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[4]
This targeted action in the gut with minimal systemic absorption is a key characteristic of volixibat.[3]
Signaling Pathway of Volixibat's Action
Quantitative Data from Preclinical and Clinical Studies
While specific in vitro IC50 or Ki values for volixibat's inhibition of ASBT are not publicly available, preclinical and clinical studies have provided quantitative evidence of its potent and selective action.
Preclinical Data in an Animal Model
A study in high-fat diet-fed Ldlr-/-.Leiden mice demonstrated the in vivo efficacy of volixibat.[4][5][6]
| Parameter | Control (High-Fat Diet) | Volixibat (30 mg/kg/day) | Fold Change |
| Fecal Bile Acid Excretion (µmol/100g/day) | ~3.15 | ~8.21 | ~2.6 |
| Hepatic Triglyceride Levels | Significantly Increased | Significantly Attenuated | - |
| Hepatic Cholesteryl Ester Levels | Significantly Increased | Significantly Attenuated | - |
| NAFLD Activity Score (NAS) | Elevated | Significantly Lower | - |
Clinical Pharmacodynamic Data
Phase 1 studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) have quantified the pharmacodynamic effects of volixibat.[1]
| Cohort | Treatment | Mean Total Fecal Bile Acid Excretion (µmol/24h) | Fold Increase vs. Placebo | Mean Serum 7α-hydroxy-4-cholesten-3-one (C4) Increase from Baseline |
| Healthy Volunteers | Placebo | 386.93 | - | - |
| Volixibat 0.5 mg | 643.73 | ~1.7x | ~1.3-fold | |
| Volixibat 1 mg | - | - | - | |
| Volixibat 5 mg | - | - | - | |
| Volixibat 10 mg | 1239.3 | ~3.2x | ~5.3-fold | |
| Patients with T2DM | Placebo | 220.00 | - | - |
| Volixibat 10 mg | 1786.0 | ~8.1x | ~2-fold |
Clinical Efficacy in Cholestatic Pruritus
Interim analysis of the Phase 2b VANTAGE study in patients with Primary Biliary Cholangitis (PBC) demonstrated significant improvement in pruritus.[7]
| Parameter | Placebo | Volixibat (Combined Doses) |
| Change in Adult ItchRO Scale from Baseline | - | -3.82 (p<0.0001) |
| Placebo-Adjusted Difference in ItchRO Scale | - | -2.32 (p=0.0026) |
| Patients with >50% Reduction in Serum Bile Acids | - | 75% |
Experimental Protocols
Detailed proprietary protocols for the in vitro characterization of volixibat are not publicly available. However, based on standard methodologies for assessing ASBT inhibition, the following represents a likely experimental workflow.
In Vitro ASBT Inhibition Assay (Generalized Protocol)
This type of assay is crucial for determining the potency (IC50) of an inhibitor.
Preclinical In Vivo Efficacy Study in a NASH Mouse Model
The study in Ldlr-/-.Leiden mice provides a framework for evaluating the in vivo effects of ASBT inhibitors.[4]
Methodology:
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Animal Model: Male Ldlr-/-.Leiden mice.
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Diet: High-fat diet (HFD) to induce a NASH phenotype.
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Treatment Groups:
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Chow-fed control
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HFD-fed control (placebo)
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HFD-fed with volixibat at 5, 15, and 30 mg/kg/day administered orally.
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Duration: 24 weeks.
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Assessments:
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Metabolic parameters: Plasma insulin, lipids, and liver enzymes monitored throughout the study.
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Pharmacodynamics: Fecal and plasma bile acid levels measured.
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Histopathology: Liver tissue collected at the end of the study for histological analysis (e.g., H&E staining for NAFLD Activity Score).
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Biochemical analysis: Intrahepatic lipid content measured.
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Gene expression analysis: Liver gene profiling to assess changes in metabolic pathways.
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Phase 1 Clinical Study Design for Pharmacodynamics
The Phase 1 study in healthy volunteers and patients with T2DM was designed to assess safety, tolerability, and pharmacodynamics.[1]
Methodology:
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Study Design: Randomized, placebo-controlled, dose-escalation study.
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Participants: Healthy adult volunteers and adults with T2DM.
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Treatment Arms:
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Placebo
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Volixibat at 0.5 mg, 1 mg, 5 mg, or 10 mg once daily.
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Duration: 28 days.
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Key Assessments:
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Safety and Tolerability: Monitoring of adverse events.
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Pharmacodynamics:
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Measurement of total fecal bile acid excretion over a 24-hour period.
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Quantification of serum 7α-hydroxy-4-cholesten-3-one (C4) as a biomarker of bile acid synthesis.
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Pharmacokinetics and Metabolism
A Phase 1 open-label study in healthy men investigated the absorption, distribution, metabolism, and excretion (ADME) of a single oral dose of [14C]-volixibat 50 mg.[3]
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Absorption: Volixibat is minimally absorbed, with very low plasma concentrations observed (0-0.179 ng/mL) up to 8 hours post-dose.[3]
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Metabolism: The administered radioactivity recovered in feces was almost entirely unchanged parent drug, indicating that volixibat is not significantly metabolized.[3]
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Excretion: The vast majority of the administered dose (mean of 92.3%) was recovered in the feces, with a mean of 69.2% excreted within the first 24 hours. A negligible amount (mean of 0.01%) was recovered in the urine.[3]
These findings confirm that volixibat's action is primarily localized to the gastrointestinal tract.
Conclusion
Volixibat's mechanism of action is centered on the potent and selective inhibition of the apical sodium-dependent bile acid transporter in the terminal ileum. This leads to a disruption of the enterohepatic circulation of bile acids, increased fecal excretion of bile acids, and a compensatory increase in hepatic bile acid synthesis from cholesterol. Preclinical and clinical data have quantitatively demonstrated these effects. The minimal systemic absorption of volixibat localizes its pharmacological activity to the gut, which is a desirable attribute for its intended therapeutic applications. Further research will continue to elucidate the full therapeutic potential of this targeted mechanism in various cholestatic and metabolic diseases.
References
- 1. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice | PLOS One [journals.plos.org]
- 5. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mirumpharma.com [mirumpharma.com]
